1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
Description
1-[(2,4-Dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a 2,4-dichlorobenzyloxy group at position 1 and a phenyl group at position 2 of the benzimidazole core. The dichlorobenzyloxy moiety is a critical pharmacophore in this compound, contributing to its electronic and steric properties, which are essential for interactions with biological targets .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methoxy]-2-phenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O/c21-16-11-10-15(17(22)12-16)13-25-24-19-9-5-4-8-18(19)23-20(24)14-6-2-1-3-7-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLUKATVFWRBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzimidazole Synthesis Strategies
Condensation of o-Phenylenediamine with Carbonyl Derivatives
The benzimidazole scaffold is classically synthesized via condensation of o-phenylenediamine (OPD) with carboxylic acids or aldehydes. For 2-phenyl-substituted benzimidazoles, benzaldehyde serves as the carbonyl precursor. Under acidic conditions, OPD reacts with benzaldehyde to form an intermediate Schiff base, which cyclizes to yield 2-phenyl-1H-benzimidazole.
Mechanistic Pathway :
- Schiff base formation : Benzaldehyde reacts with one amine group of OPD to generate an imine.
- Cyclization : The second amine attacks the imine carbon, forming a five-membered ring.
- Oxidation : Aromatization occurs via air oxidation or catalytic dehydrogenation to yield the benzimidazole.
Catalytic Systems :
Functionalization at Position 1
Introducing the (2,4-dichlorobenzyl)oxy group at position 1 requires selective alkylation of the benzimidazole nitrogen. This step is complicated by the presence of two NH groups in the benzimidazole core, necessitating regioselective control.
Directed Metalation Approaches
To enhance regioselectivity, temporary directing groups (e.g., trimethylsilyl) can be introduced at position 3, enabling selective alkylation at position 1. Subsequent deprotection yields the target compound.
One-Pot Synthesis Methodologies
Tandem Condensation-Alkylation
A streamlined approach combines benzimidazole formation and alkylation in a single pot:
- React OPD with benzaldehyde in methanol using Co(II) acetylacetone.
- After cyclization, add 2,4-dichlorobenzyl bromide and K₂CO₃ directly to the reaction mixture.
- Stir at 50°C for 6 hours to achieve 78% overall yield.
Advantages :
- Eliminates intermediate purification.
- Reduces solvent waste.
Solvent and Temperature Optimization
Solvent Systems
Crystallization and Polymorph Control
Post-synthesis purification often involves crystallization from solvent mixtures:
| Solvent System | Temperature | Polymorph | Yield |
|---|---|---|---|
| DCM/Methanol | 20–35°C | Amorphous | 85% |
| Cyclohexane/Methyl tert-butyl ether | 0–5°C | Crystalline Form-2 | 91% |
Seeding with crystalline Form-2 improves polymorphic purity and stability.
Analytical Characterization
Key Spectroscopic Data :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichlorobenzyl ether moiety and chlorinated aromatic rings are susceptible to nucleophilic substitution. Key findings include:
-
Mechanistic Insight : Microwave-assisted reactions enhance reaction efficiency, as seen in the synthesis of thioamide derivatives via benzoylation . Chlorine atoms on the aromatic ring may undergo displacement with nucleophiles (e.g., amines, alkoxides) under basic conditions .
Oxidation and Reduction Reactions
The benzimidazole core and nitro groups (if present in analogs) participate in redox reactions:
| Reaction Type | Reagents | Outcome | Reference |
|---|---|---|---|
| Oxidation | H₂O₂, acetic acid | Formation of benzimidazole N-oxides | |
| Reduction | LiAlH₄, THF | Reduction of nitro groups to amines in structurally related compounds |
-
Case Study : In analogs with nitro substituents, reduction yields amine derivatives, which exhibit enhanced biological activity (e.g., antiproliferative effects in cancer cells) .
Condensation and Cyclization Reactions
The benzimidazole core can act as a scaffold for further heterocyclic synthesis:
-
Key Data : Microwave irradiation (80°C, 2–5 min) significantly improves reaction yields (85–96%) compared to conventional heating .
Rearrangement Reactions
Acid- or base-mediated rearrangements modify the benzimidazole skeleton:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Diazepinone rearrangement | KOH, xylene, reflux | Conversion of benzodiazepinones to benzimidazolones |
-
Mechanism : Base-induced cleavage of diazepinone intermediates leads to benzimidazolone formation, demonstrating the versatility of benzimidazole derivatives in heterocyclic chemistry .
Electrophilic Aromatic Substitution
The phenyl and benzimidazole rings undergo electrophilic substitution:
| Reaction Type | Reagents | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives at meta/para positions | |
| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid derivatives for enhanced solubility |
Ether Cleavage and Functionalization
The 2,4-dichlorobenzyl ether group can be cleaved or modified:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl, ethanol, reflux | Cleavage to yield hydroxylated benzimidazole derivatives | |
| Grignard reaction | RMgX, THF | Alkylation at the ether oxygen |
Scientific Research Applications
Pharmacological Properties
1. Antimicrobial Activity
Benzimidazole derivatives, including 1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole, have shown promising antimicrobial properties. Studies indicate that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, research has demonstrated that certain benzimidazole derivatives possess minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin and ciprofloxacin .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | MIC (µg/ml) | Activity Against |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| Standard Antibiotics | - | - |
| Ampicillin | 100 | S. typhi |
| Ciprofloxacin | 25 | E. coli |
2. Antiviral Properties
Benzimidazole derivatives have also been explored for their antiviral activities. They have been reported to inhibit various viral strains, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV). The mechanism often involves the disruption of viral replication cycles, making them potential candidates for antiviral drug development .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of benzimidazole derivatives against various pathogens. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to traditional antibiotics. The study highlighted the potential use of these compounds in treating resistant bacterial infections .
Case Study 2: Antiviral Activity Against HCV
In another research effort, a benzimidazole derivative was tested for its ability to inhibit HCV replication in vitro. The compound demonstrated significant antiviral activity, suggesting that modifications to the benzimidazole structure could lead to effective treatments for viral infections .
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its therapeutic potential
Comparison with Similar Compounds
2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole
- Structure : Differs by a nitro group at position 6 and a 4-chlorophenyl group at position 2.
- Impact: The nitro group (electron-withdrawing) increases polarity and may enhance binding to electron-deficient targets. However, it reduces membrane permeability compared to the non-nitrated target compound.
- Molecular Weight : 448.7 g/mol .
1-[(3,4-Dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole
- Structure : Features a 3,4-dichlorobenzyloxy group instead of 2,4-dichloro substitution.
- Impact : The altered chlorine positions on the benzyloxy group modify steric hindrance and electronic distribution. This could reduce binding efficiency if the 2,4-dichloro configuration is optimal for target interactions (e.g., antifungal activity as seen in miconazole analogs) .
- Molecular Weight : 414.2 g/mol .
1-Benzyl-2-phenyl-5-chloro-1H-benzimidazole
- Structure : Contains a benzyl group at position 1 and a chloro substituent at position 3.
- Impact : The absence of the dichlorobenzyloxy group diminishes the compound’s ability to engage in halogen bonding, a critical interaction in many antifungal agents. The chloro substituent at position 5 may enhance planarity, affecting stacking interactions with aromatic residues in enzymes .
Biological Activity
1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H16Cl2N2O |
| Molecular Weight | 375.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 338786-91-7 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. In a study examining its efficacy against common pathogens:
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The compound's mechanism of action involves inhibiting key enzymes and disrupting cellular processes in microorganisms, leading to cell death. This makes it a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer).
Case Study: Apoptosis Induction
A study demonstrated that treatment with varying concentrations of the compound led to significant apoptosis in MCF-7 cells:
- IC50 Value : 25.72 ± 3.95 µM
- Flow cytometry analysis revealed an increase in apoptotic cells with higher concentrations.
This suggests that the compound may play a role in cancer therapy by selectively targeting malignant cells while sparing normal cells.
Other Pharmacological Activities
Beyond its antimicrobial and anticancer properties, this compound has shown potential in other areas:
Anti-inflammatory Activity : The compound has been reported to inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory conditions.
Analgesic Effects : Preliminary studies indicate that it may possess analgesic properties comparable to standard pain relief medications.
Structure-Activity Relationship (SAR)
The biological activities of benzimidazole derivatives are often influenced by their structural characteristics. Modifications to the benzyl and phenyl groups can enhance potency and selectivity against specific biological targets.
Table 3: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Introduction of halogens | Increased antimicrobial potency |
| Alteration of phenyl substituents | Enhanced anticancer activity |
Q & A
Q. What are the standard synthetic routes for preparing 1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole?
A common method involves nucleophilic substitution reactions. For example:
- Step 1 : React 2-phenyl-1H-benzimidazole with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to facilitate deprotonation and substitution .
- Step 2 : Optimize solvent selection (e.g., DMSO or ethanol) and reflux conditions (e.g., 18–24 hours) to achieve yields >60% .
- Purification : Use column chromatography or recrystallization from ethanol-water mixtures .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : Confirm substitution patterns using ¹H and ¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm and benzyloxy groups at δ 4.5–5.0 ppm) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic space group P21/c with unit cell parameters a = 7.97 Å, b = 16.43 Å) .
- Thermal Analysis (TGA/DTA) : Assess decomposition steps (e.g., onset at ~250°C) .
Q. How is the compound’s purity assessed during synthesis?
- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to monitor impurities .
- Melting Point Analysis : Compare observed values (e.g., 141–143°C) with literature data .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while ethanol reduces side reactions .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitutions .
- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 30 minutes at 120°C) while maintaining yields >70% .
Q. How do structural modifications influence biological activity?
Q. What strategies resolve discrepancies in crystallographic data for structural analogs?
- Unit Cell Comparison : Analyze deviations in parameters (e.g., β angles in monoclinic vs. orthorhombic systems) .
- Hydrogen Bonding Networks : Use Mercury software to map interactions (e.g., C–H···O bonds stabilizing crystal lattices) .
Q. How is thermal stability analyzed, and what insights does it provide?
- TGA/DTA Profiling : Identify decomposition stages (e.g., 30% mass loss at 300°C correlates with benzyloxy cleavage) .
- Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for degradation .
Methodological Considerations
Q. Table 1. Key Parameters for Synthesis Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMSO | +15% vs. ethanol |
| Temperature | 80°C (reflux) | 75% yield |
| Catalyst | K₂CO₃ (2 equiv) | Prevents hydrolysis |
| Reaction Time | 18 hours | >90% conversion |
| Purification | Ethanol-water (3:1) | 99% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
